molecular formula C23H15BrFN3 B2498536 8-bromo-1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901246-74-0

8-bromo-1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No. B2498536
CAS RN: 901246-74-0
M. Wt: 432.296
InChI Key: YBWZCFYYPABUTK-UHFFFAOYSA-N
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Description

This compound belongs to the class of pyrazolo[4,3-c]quinolines, which are recognized for their versatility in the field of organic electronics and photonics. These molecules serve as core structures for designing brightly fluorescent molecular sensors and have been explored for their potential in creating luminophores for electroluminescent devices. The unique chemical structure of these compounds, featuring a conjugated system with nitrogen heteroatoms, allows for significant electronic and optical properties, making them suitable for a wide range of applications in materials science and chemical sensing (Rurack et al., 2002).

Synthesis Analysis

The synthesis of pyrazolo[4,3-c]quinolines involves several key strategies, including the Morita–Baylis–Hillman reaction, microwave-assisted synthesis, and other novel synthetic routes. One approach utilizes Morita–Baylis–Hillman bromides of 2-bromobenzaldehydes and methyl vinyl ketone, followed by a one-pot Cu-mediated intramolecular N-arylation (Yu et al., 2015). Microwave-assisted methods have also been employed to enhance reaction rates and yields significantly, showcasing the efficiency of modern synthetic techniques (Mogilaiah et al., 2003).

Molecular Structure Analysis

The molecular structure of pyrazolo[4,3-c]quinolines has been studied extensively through various spectroscopic methods, including NMR and X-ray crystallography. These studies reveal complex supramolecular structures, with molecules linked by hydrogen bonds and π-π stacking interactions, contributing to their stability and electronic properties (Díaz et al., 2010).

Chemical Reactions and Properties

Pyrazolo[4,3-c]quinolines undergo various chemical reactions, including dehydrogenative [2 + 2 + 1] heteroannulation, which allows the introduction of new functional groups and the formation of complex molecular architectures. This reaction is facilitated by the use of molecular sieves and involves the formation of multiple chemical bonds in a single step, demonstrating the compounds' versatility in organic synthesis (Deng et al., 2016).

Physical Properties Analysis

The physical properties of pyrazolo[4,3-c]quinolines, such as their fluorescent behavior, are of significant interest. These compounds exhibit strong analyte-induced fluorescence enhancement and ratiometric dual emission, which are desirable features for the development of optical sensors and electronic devices. The molecular structure plays a critical role in determining the photophysical properties, enabling the design of materials with specific optical characteristics (Rurack et al., 2002).

Chemical Properties Analysis

The chemical properties of pyrazolo[4,3-c]quinolines, such as reactivity and stability, are influenced by their molecular structure. Studies have shown that these compounds can participate in a variety of chemical reactions, enabling the synthesis of a wide range of derivatives with different functional groups. This versatility is essential for their application in chemical sensing and materials science (Deng et al., 2016).

Scientific Research Applications

Synthesis and Characterization

  • Compounds containing pyrazolyl-oxopropyl-quinazolin-4(3H)-one, structurally related to 8-bromo-1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline, have been synthesized and characterized, showing significant biological activity (J. Raval, K. Desai, & K. R. Desai, 2012).

Antimicrobial Properties

Biological Activity Assessment

  • Compounds structurally related to 8-bromo-1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline have demonstrated diverse biological activities, including antimicrobial and antitumor properties (W. Hamama, H. El‐Gohary, M. Soliman, & H. Zoorob, 2012).

Chemical Synthesis Processes

  • Various synthesis methods have been developed for structurally similar compounds, highlighting the versatility and potential for diverse applications (Qiao Ren, 2005).

properties

IUPAC Name

8-bromo-1-(4-fluorophenyl)-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15BrFN3/c1-14-2-4-15(5-3-14)22-20-13-26-21-11-6-16(24)12-19(21)23(20)28(27-22)18-9-7-17(25)8-10-18/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBWZCFYYPABUTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)Br)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15BrFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-bromo-1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

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